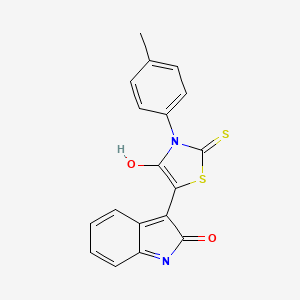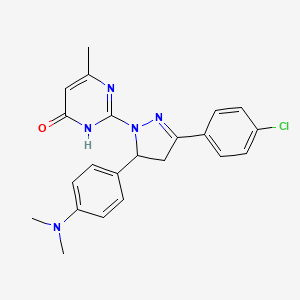![molecular formula C8H14O2 B2869761 (5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol CAS No. 2580201-39-2](/img/structure/B2869761.png)
(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” is a chemical compound with the IUPAC name (5,5-dimethyl-2-oxabicyclo [2.1.1]hexan-1-yl)methanol . It has a molecular weight of 142.2 .
Synthesis Analysis
The synthesis of compounds like “(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy allows for the creation of new 1,2-disubstituted bicyclo [2.1.1]hexane modules .Molecular Structure Analysis
The InChI code for “(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” is 1S/C8H14O2/c1-7(2)6-3-8(7,5-9)10-4-6/h6,9H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The compound can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . This suggests that it can participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.Physical And Chemical Properties Analysis
“(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” is a liquid at room temperature . It has a molecular weight of 142.2 and is stored at a temperature of 4°C .Scientific Research Applications
Preparation of New Bicyclo[2.1.1]hexane Modules
This compound is used in the preparation of new bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This opens the gate to sp3-rich new chemical space .
Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives
The compound is used in the synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives . The studies suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .
Synthesis and Crystal Structure of Dimethyl-7-oxabicyclo[2.2.1]hept-5
The compound is used in the synthesis and crystal structure of Dimethyl-7-oxabicyclo[2.2.1]hept-5 . The torsion angle O2–C1–C2–C3 is only −0.7 (2)° while the C6–C7–C8–O5 torsion angle is 46.7 (2)° .
Safety and Hazards
Future Directions
The development of saturated bioisosteres of the ortho-substituted phenyl ring, such as “(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol”, has opened up new opportunities in medicinal chemistry and agrochemistry . These compounds have improved physicochemical properties and retain bioactivity, making them promising candidates for future research and development .
properties
IUPAC Name |
(5,5-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)6-3-8(7,5-9)10-4-6/h6,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIQWOWRZMHLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1(OC2)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Aminomethyl)phenyl]morpholin-3-one](/img/structure/B2869679.png)


![N-[1-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2869687.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2869688.png)

![1-(4-Methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)prop-2-en-1-one](/img/structure/B2869690.png)
![2-Spiro[2.5]octan-8-ylethanamine](/img/structure/B2869691.png)

![2-(3,5-dimethoxybenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2869694.png)

![Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B2869697.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2869698.png)